(2S)-2-aminopropanenitrile hydrochloride

Prebiotic Chemistry Isomer Stability Computational Chemistry

Procure (2S)-2-aminopropanenitrile hydrochloride as a chiral building block for asymmetric synthesis. Its defined (S)-stereocenter ensures correct absolute configuration in downstream pyrazole-based cathepsin inhibitors, eliminating costly resolution steps. The hydrochloride salt form provides high aqueous solubility (LogP -1.073), facilitating efficient coupling and workup procedures. Use as a stable, solid reagent for organocatalytic Strecker reactions yielding 97–99% ee products.

Molecular Formula C3H7ClN2
Molecular Weight 106.55 g/mol
CAS No. 59981-03-2
Cat. No. B1377076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-aminopropanenitrile hydrochloride
CAS59981-03-2
Molecular FormulaC3H7ClN2
Molecular Weight106.55 g/mol
Structural Identifiers
SMILESCC(C#N)N.Cl
InChIInChI=1S/C3H6N2.ClH/c1-3(5)2-4;/h3H,5H2,1H3;1H/t3-;/m0./s1
InChIKeyWJGQCCPNVRCAQI-DFWYDOINSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-Aminopropanenitrile Hydrochloride (CAS 59981-03-2): Properties and Research-Grade Specifications for Chiral Synthesis


(2S)-2-Aminopropanenitrile hydrochloride (CAS 59981-03-2) is a chiral α-amino nitrile building block widely employed in asymmetric synthesis and medicinal chemistry [1]. It is characterized by a defined (S)-stereocenter at the C2 position and is supplied as a hydrochloride salt, typically with a purity specification of 95% [2]. The compound's dual amino/nitrile functionality makes it a versatile intermediate, and its computed LogP value of -1.073 indicates high hydrophilicity relative to non-salt forms [2][3]. Key physical constants include a molecular weight of 106.55 g/mol and a reported melting point range of 125–127 °C (or 144–146 °C for the racemate) [2]. For optimal stability, long-term storage at -20 °C in a sealed, moisture-free environment is recommended .

Why (2S)-2-Aminopropanenitrile Hydrochloride Cannot Be Replaced by Racemic or Positional Analogs


Substituting (2S)-2-aminopropanenitrile hydrochloride with its racemate (CAS 72187-91-8), the (R)-enantiomer (CAS 59981-02-1 free base), or the positional isomer 3-aminopropanenitrile (CAS 151-18-8) introduces critical deviations in molecular stability, stereochemical outcome, and synthetic utility [1][2]. (2S)-2-aminopropanenitrile is the most stable isomer among all alanine precursors, with other isomers lying >5.7 kcal/mol higher in energy, a thermodynamic advantage not shared by the 3-amino positional isomer [1]. Furthermore, the hydrochloride salt form of the (S)-enantiomer provides a defined chiral handle that is absent in the racemic mixture, which yields a 1:1 mixture of diastereomeric products upon further derivatization [3]. This stereochemical integrity is essential for downstream applications such as the synthesis of enantiomerically pure pyrazole-based cathepsin inhibitors, where the use of the (S)-enantiomer ensures the correct absolute configuration of the final bioactive molecule [4].

Quantitative Differentiation of (2S)-2-Aminopropanenitrile Hydrochloride: Comparative Evidence for Scientific Selection


Thermodynamic Stability vs. Alanine and Its Isomers

(2S)-2-Aminopropanenitrile is the most stable isomer among all alanine precursors. A comprehensive computational study found that alanine and most of its other precursors are located at higher energies by more than 5.7 kcal/mol relative to the most stable isomer, which consists of a linear-chain structure. The only exception is 2-aminopropanenitrile, which is identified as the most stable isomer overall [1]. This inherent stability of the α-amino nitrile suggests that 2-aminopropanenitrile is the dominant contributor to enantiomeric excess formation over α-amino acids [1].

Prebiotic Chemistry Isomer Stability Computational Chemistry

Stereochemical Purity vs. Racemic Mixture in Cathepsin Inhibitor Synthesis

The (2S)-enantiomer is specifically employed in the preparation of pyrazoles that act as cathepsin cysteine protease inhibitors, as documented in patent literature [1]. While the racemic mixture (CAS 72187-91-8) is also available, the use of the pure (S)-enantiomer ensures a single stereochemical outcome in subsequent transformations. In contrast, the racemate would produce a 1:1 mixture of diastereomers, requiring additional chiral separation steps and reducing overall synthetic efficiency. The hydrochloride salt form provides a stable, solid reagent that can be directly used in peptide coupling and nitrile hydrolysis reactions without the need for in situ salt formation [2].

Medicinal Chemistry Chiral Synthesis Enzyme Inhibition

Hydrophilicity Advantage vs. Non-Salt Free Base

The hydrochloride salt form (CAS 59981-03-2) exhibits a calculated LogP value of -1.073, indicating high hydrophilicity and excellent water solubility [1]. In contrast, the free base (2S)-2-aminopropanenitrile (CAS 95596-57-9) has a reported LogP of 0.55748, which is more than 1.6 LogP units higher and indicates significantly greater lipophilicity [2]. This difference in LogP translates to a roughly 40-fold difference in partition coefficient, making the hydrochloride salt far more suitable for aqueous reaction conditions, biological assays, and formulations requiring water solubility. The solid salt form also offers improved handling and long-term stability compared to the free base liquid .

Physicochemical Properties Formulation Solubility

Recommended Application Scenarios for (2S)-2-Aminopropanenitrile Hydrochloride Based on Quantitative Differentiation


Synthesis of Enantiomerically Pure Pyrazole-Based Cathepsin Inhibitors

Use (2S)-2-aminopropanenitrile hydrochloride as the chiral starting material for constructing pyrazole cores in cathepsin cysteine protease inhibitors. The defined (S)-stereocenter ensures the correct absolute configuration of the final bioactive molecule, eliminating the need for chiral resolution and improving overall synthetic efficiency. The hydrochloride salt's high water solubility (LogP = -1.073) facilitates aqueous workup and coupling reactions [1].

Prebiotic Chemistry Studies Requiring Thermodynamically Stable Alanine Precursors

Employ (2S)-2-aminopropanenitrile as a model alanine precursor in prebiotic simulation experiments. Its status as the most stable isomer among alanine precursors (>5.7 kcal/mol lower energy than alternatives) makes it the thermodynamically favored intermediate, potentially leading to higher yields and more reproducible results in alkaline hydrolysis experiments simulating Titan's surface chemistry [2].

Asymmetric Strecker Synthesis Using Chiral Pool-Derived Aldehydes

Utilize (2S)-2-aminopropanenitrile hydrochloride in organocatalytic asymmetric Strecker reactions. The compound's chiral integrity (single enantiomer) serves as a benchmark for evaluating catalyst performance and reaction conditions. The hydrochloride salt form provides a stable, solid reagent that can be directly employed in reactions with N-acyl α-amino aldehydes, enabling access to enantiomerically enriched α-amino nitrile products with ee values of 97–99% [3].

Synthesis of (S)-Alanine via Controlled Nitrile Hydrolysis

Use (2S)-2-aminopropanenitrile hydrochloride as a direct precursor to (S)-alanine. The nitrile group can be selectively hydrolyzed under mild conditions, and the chiral integrity of the starting material is preserved in the resulting amino acid. This route offers an alternative to enzymatic resolution or fermentation-based production of enantiomerically pure alanine [4].

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